(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol (GSK690693) is a synthetic small molecule developed by GlaxoSmithKline. [, ] It is classified as an ATP-competitive kinase inhibitor, displaying high potency and selectivity for the AKT protein kinase family (AKT1, AKT2, and AKT3). [, ] GSK690693 plays a crucial role in scientific research as a valuable tool for investigating the biological functions of AKT kinases and their involvement in various cellular processes, including cell growth, proliferation, survival, metabolism, and apoptosis. [, , , , , , ]
The synthesis of GSK690693 involves several key steps that utilize specific chemical reactions to construct its molecular framework. The compound was synthesized through a multi-step process starting from readily available precursors. The synthesis typically includes:
GSK690693 features a complex molecular structure characterized by its aminofurazan core and various functional groups that enhance its biological activity. The molecular formula is CHNO, and its molecular weight is approximately 232.24 g/mol.
GSK690693 primarily functions through competitive inhibition of Akt kinases by binding to their ATP-binding sites. The following reactions are notable:
The mechanism of action of GSK690693 involves the following processes:
GSK690693 exhibits several important physical and chemical properties:
GSK690693 has significant potential applications in scientific research and clinical settings:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2